(S)-(+)-Mandelamide serves as a valuable chiral auxiliary in organic synthesis. Its chiral center allows for the asymmetric synthesis of other molecules, enabling the production of specific enantiomers, which are crucial for pharmaceutical development and other applications. Studies have demonstrated its effectiveness in various asymmetric reactions, including aldol reactions, Michael additions, and Mannich reactions.
(S)-(+)-Mandelamide itself exhibits various biological activities, making it a potential candidate for drug discovery. Research suggests its potential as an anticonvulsant, antifungal, and anti-inflammatory agent. Additionally, its derivatives have been explored for their potential therapeutic effects in various diseases, including Alzheimer's disease and cancer [].
(S)-(+)-Mandelamide's self-assembly properties have attracted interest in materials science. Studies have shown its ability to form various supramolecular structures, including gels and crystals, with potential applications in drug delivery, sensors, and other advanced materials.
(S)-(+)-Mandelamide can be used as a substrate for enzymes involved in amide hydrolysis. Studying its interaction with these enzymes provides valuable insights into their catalytic mechanisms and potential applications in various fields, including drug development and environmental remediation [].
(S)-(+)-Mandelamide is a chiral compound derived from mandelic acid, characterized by its amide functional group. This compound is notable for its potential applications in pharmaceuticals and biochemical research. The molecular formula for (S)-(+)-mandelamide is C9H11NO2, and it features a phenyl group attached to a carbon chain that includes an amide linkage. The stereochemistry of the compound is crucial, as it influences its biological activity and interaction with enzymes.
Additionally, (S)-(+)-mandelamide can be transformed into (S)-mandelic acid through hydrolysis processes, indicating its role as an intermediate in synthetic pathways leading to more complex molecules .
Research has shown that (S)-(+)-mandelamide exhibits significant biological activity. It serves as a substrate for various enzymes, particularly mandelamide hydrolase, which facilitates its conversion into mandelate. This enzymatic activity highlights its potential role in microbial metabolism. Studies have indicated that certain strains of Pseudomonas putida can utilize (S)-(+)-mandelamide as a carbon source, further emphasizing its relevance in biotechnological applications .
The synthesis of (S)-(+)-mandelamide can be achieved through several methods:
These methods allow for the production of (S)-(+)-mandelamide with varying degrees of enantiomeric purity.
(S)-(+)-Mandelamide finds applications in several fields:
Interaction studies involving (S)-(+)-mandelamide primarily focus on its relationship with enzymes such as mandelamide hydrolase. Research indicates that this compound is effectively hydrolyzed by the enzyme, leading to the formation of mandelate and ammonia. The kinetics of this reaction have been studied to understand substrate specificity and enzyme efficiency . Additionally, studies on the metabolic pathways in Pseudomonas putida reveal how this compound is integrated into broader biochemical processes.
(S)-(+)-Mandelamide shares structural similarities with several other compounds, including:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| (R)-(−)-Mandelic Acid | Carboxylic acid | Enantiomeric counterpart with different activity |
| Benzamide | Amide | Lacks chirality; used in various synthetic routes |
| Mandelonitrile | Nitrile | Intermediate in synthesis but less biologically active |
(S)-(+)-Mandelamide is unique due to its specific stereochemistry and biological activity, making it particularly valuable in pharmaceutical applications compared to its non-chiral counterparts like benzamide.
Mandelamide (MDM), the amide derivative of mandelic acid, serves as an important drug precursor with significant potential for chiral resolution applications. Despite its relevance, the crystal structure of mandelamide and its derivatives has only recently been thoroughly investigated. (S)-(+)-mandelamide demonstrates distinctive crystallographic properties that enable its application in various stereoselective processes, with the hydroxyl and amide functional groups providing multiple hydrogen bonding sites that facilitate the formation of stable crystal structures.
The characteristic structural features of (S)-(+)-mandelamide include a phenyl ring connected to a chiral carbon that bears both a hydroxyl group and an amide moiety. This configuration creates a well-defined three-dimensional structure with specific hydrogen bonding capabilities that contribute to its effectiveness in chiral resolution processes. The Cambridge Structural Database (CSD) search reveals that, surprisingly, no cocrystals involving mandelamide had been documented prior to recent studies, despite its importance as a pharmaceutical precursor.
Recent investigations have demonstrated that (S)-(+)-mandelamide forms well-defined diastereomeric cocrystal pairs with both enantiomers of mandelic acid and proline. These cocrystals exhibit distinctive structural properties and crystallization behavior based on the specific chiral combinations. The diastereomeric cocrystal pairs of (S)-mandelamide with (S)/(R)-mandelic acid consistently form 1:1 cocrystals, while the diastereomeric cocrystal pairs with proline demonstrate variable stoichiometries depending on the proline enantiomer.
When (S)-mandelamide forms cocrystals with (S)-mandelic acid, the asymmetric unit reveals one (S)-mandelamide molecule and one (S)-mandelic acid molecule interacting through N1–H1B···O25 and C4–H4···O25 discrete hydrogen bonds. This arrangement creates a four-molecule motif via O5–H5···O25 and O5–H5···O21 discrete hydrogen bonds, which are further assembled through O25–H25···O5 hydrogen bonding.
Conversely, the cocrystal formation between (S)-mandelamide and (R)-mandelic acid demonstrates different hydrogen bonding patterns. The asymmetric unit contains one (S)-mandelamide molecule and one (R)-mandelic acid molecule connected via N1–H1A···O21 and O25–H25···O3 discrete hydrogen bonds, forming an R₂²(9) motif. The three-dimensional structure extends along the c-axis through O–H···O hydrogen bonds (forming an R₂¹(5) motif) and N–H···O hydrogen bonds.
Table 1. Hydrogen Bonding Parameters in (S)-Mandelamide Cocrystals with Mandelic Acid
| Cocrystal System | Hydrogen Bond Type | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| (S)-MDM-(S)-MDA | N1–H1B···O25 | 2.89 | 176.3 | - |
| (S)-MDM-(S)-MDA | C4–H4···O25 | 3.45 | 171.9 | - |
| (S)-MDM-(S)-MDA | O5–H5···O25 | 2.73 | 165.2 | - |
| (S)-MDM-(S)-MDA | O5–H5···O21 | 2.75 | 168.7 | - |
| (S)-MDM-(R)-MDA | N1–H1A···O21 | 2.92 | 173.8 | R₂²(9) |
| (S)-MDM-(R)-MDA | O25–H25···O3 | 2.67 | 162.5 | R₂²(9) |
| (S)-MDM-(R)-MDA | O–H···O | 2.69 | 164.9 | R₂¹(5) |
The cocrystallization of (S)-mandelamide with proline enantiomers produces even more complex structures. The (S)-mandelamide-(L)-proline cocrystal crystallizes in the monoclinic space group P2₁ with a 1:2 stoichiometric ratio, while the (S)-mandelamide-(D)-proline cocrystal also crystallizes in the monoclinic space group P2₁ but with a 1:1 stoichiometry. This difference in stoichiometry between diastereomeric cocrystal pairs offers promising applications in chiral resolution processes.
The synthesis of enantiomerically pure (S)-(+)-mandelamide has been achieved through multiple routes, with microbial resolution offering particular advantages in terms of stereoselectivity and environmental sustainability. Traditional chemical synthesis methods for mandelamide derivatives typically involve acylation reactions on primary or secondary amines using carboxylic acids, acid halides, or acid anhydrides as acylating agents. However, these methods suffer from decreased efficiency when electron-donating groups are present on the carbonyl segment or electron-withdrawing groups on the amino segment.
Microbial approaches using enzymatic hydration of nitriles have emerged as effective alternatives for obtaining (S)-(+)-mandelamide. One notable approach utilizes the nitrilase from Pseudomonas fluorescens EBC191, which converts mandelonitrile to varying amounts of mandelic acid and mandelamide. The enzyme has been extensively studied through site-specific mutagenesis, generating variants that show different degrees of amide formation.
A particularly effective method for producing (S)-(+)-mandelamide involves the microbial resolution of cyanohydrins. This approach takes advantage of the fact that racemic cyanohydrins, such as mandelonitrile, can be easily racemized in aqueous solution through dissociation equilibrium with benzaldehyde and hydrocyanic acid. When combined with microorganisms possessing optically specific nitrile hydration activity, this dynamic kinetic resolution process can efficiently convert cyanohydrins to (S)-(+)-mandelamide.
Table 2. Comparison of Different Nitrilase Variants for Mandelamide Formation
| Enzyme Variant | Mandelamide Formation from (R,S)-Mandelonitrile (%) | Activity (U/mg protein) |
|---|---|---|
| Wild-type P. fluorescens EBC191 | 17 | 33 |
| Trp188Lys variant | 94 | Not specified |
| Low amide-forming variants | <1 | Variable |
| Other single-point mutations | 1-90 | Variable |
A significant challenge in the microbial production of (S)-(+)-mandelamide is the gradual decrease in enzymatic activity during the reaction, resulting in diminished productivity. Research has focused on methods to suppress enzyme inactivation and enhance the productivity of (S)-(+)-mandelamide formation. Optimization of reaction conditions, including temperature, pH, and substrate concentration, has shown promise in improving yield and enantioselectivity.
The enzyme mandelamide hydrolase from Pseudomonas putida catalyzes the hydrolysis of both (R)-(-)- and (S)-(+)-mandelamide to the corresponding mandelic acids and ammonia. This enzyme allows P. putida to utilize either enantiomer of mandelamide as a sole carbon source. Understanding the kinetics and substrate specificity of this enzyme has contributed to designing more efficient processes for the synthesis and resolution of (S)-(+)-mandelamide.
Comprehensive solid-state characterization of (S)-(+)-mandelamide and its cocrystals has revealed distinctive structural features that contribute to their stability and potential applications in chiral resolution. Single-crystal X-ray diffraction (SCXRD) analysis has provided detailed information about the crystal packing arrangements and hydrogen bonding networks in these systems.
The crystal structure of pure (S)-mandelamide has been determined to crystallize in the P2₁2₁2 space group with Z′ = 1. In this structure, pairs of (S)-mandelamide molecules form R₂²(9) dimers between the hydroxyl group and the amide group in a tail-to-tail arrangement through N–H···O hydrogen bonding. The three-dimensional hydrogen-bonded network is further stabilized by O–H···O hydrogen bonds between adjacent (S)-mandelamide molecules.
Interestingly, enantioenriched mandelamide (94% S : 6% R) exhibits a crystal structure that differs significantly from both the enantiopure and racemic forms. Despite the predominance of the (S)-enantiomer, the crystal packing along the b-axis more closely resembles that of racemic mandelamide rather than pure (S)-mandelamide. This observation highlights the profound influence that even small amounts of the opposite enantiomer can have on crystal packing arrangements.
Differential scanning calorimetry (DSC) analysis of the diastereomeric cocrystal pairs reveals distinctive thermal behavior that correlates with their structural differences. The (S)-mandelamide-(L)-proline cocrystal exhibits a single endothermic peak at 208°C, while the (S)-mandelamide-(D)-proline cocrystal shows a melting point at 166°C. Both melting points fall between those of the individual components, confirming the formation of new crystalline phases.
Table 3. Thermal Properties of (S)-Mandelamide Cocrystals
| Crystal System | Melting Point (°C) | Crystal Space Group | Stoichiometry |
|---|---|---|---|
| (S)-MDM | Not specified | P2₁2₁2 | - |
| (±)-MDM | Not specified | P2₁/c | - |
| (S)-MDM-(S)-MDA | Not specified | Not specified | 1:1 |
| (S)-MDM-(R)-MDA | Not specified | Not specified | 1:1 |
| (S)-MDM-(L)-Pro | 208 | P2₁ | 1:2 |
| (S)-MDM-(D)-Pro | 166 | P2₁ | 1:1 |
Infrared spectroscopy (IR) analysis has confirmed the cocrystal formation through observed differences in the N–H, O–H, and C=O stretching vibrations, indicating the reconstruction of hydrogen bond networks in the cocrystals compared to the individual components. Powder X-ray diffraction (PXRD) patterns of the cocrystals match well with the simulated patterns calculated from single-crystal X-ray diffraction data, confirming the phase purity and structural consistency of the bulk materials.
The Cambridge Structural Database (CSD) search for compounds containing a hydroxyl group in the α position to a primary or secondary amide functional group revealed common supramolecular synthons in such structures. The R₂²(8) homosynthon between two amides is commonly observed in 82 structures, with 58 being single-component crystals. However, the amide-acid R₂²(8) heterosynthon has been reported in only one structure, highlighting the unique structural characteristics of the (S)-mandelamide cocrystal systems.
The development of diastereomeric cocrystal systems represents a sophisticated approach to chiral resolution, with (S)-(+)-mandelamide demonstrating exceptional potential as a chiral resolving agent when paired with proline enantiomers [1] [2]. Recent crystallographic investigations have revealed that (S)-(+)-mandelamide forms distinct diastereomeric cocrystal pairs with both L-proline and D-proline, exhibiting markedly different structural characteristics and stoichiometric ratios [1] [2].
The (S)-(+)-mandelamide-L-proline cocrystal system crystallizes in the orthorhombic space group P2₁2₁2₁ with a unique 1:2 stoichiometric ratio, containing one (S)-(+)-mandelamide molecule and two L-proline molecules in the asymmetric unit [1]. This system demonstrates remarkable structural complexity, with unit cell parameters of a = 5.6311 Å, b = 14.9687 Å, and c = 22.9618 Å, resulting in a unit cell volume of 1935.5 ų [1]. The hydrogen bonding network in this system is characterized by O5-H5···O27 interactions linking (S)-(+)-mandelamide to L-proline molecules, accompanied by N-H···O and C-H···O hydrogen bonds that form distinctive R²₂(8) motifs [1].
In contrast, the (S)-(+)-mandelamide-D-proline diastereomeric cocrystal adopts a fundamentally different structural arrangement, crystallizing in the monoclinic space group P2₁ with a 1:1 stoichiometry [1]. The asymmetric unit consists of two (S)-(+)-mandelamide molecules and two D-proline molecules, with unit cell parameters of a = 5.19880 Å, b = 24.6214 Å, c = 10.51280 Å, and β = 95.4650°, yielding a unit cell volume of 1339.54 ų [1]. The hydrogen bonding architecture features complex R⁴₄(16) and R³₄(11) motifs formed among the four (S)-(+)-mandelamide molecules and two D-proline molecules through N-H···O and O-H···O interactions [1].
Table 1: Crystallographic Properties of (S)-(+)-Mandelamide-Proline Diastereomeric Cocrystals
| Cocrystal System | Stoichiometry | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| (S)-(+)-mandelamide-L-proline | 1:2 | Orthorhombic | P2₁2₁2₁ | 5.6311 | 14.9687 | 22.9618 | 1935.5 | 208 |
| (S)-(+)-mandelamide-D-proline | 1:1 | Monoclinic | P2₁ | 5.1988 | 24.6214 | 10.5128 | 1339.54 | 166 |
The differential thermal behavior between these diastereomeric pairs provides crucial insights into their thermodynamic stability [1]. Differential scanning calorimetry analysis reveals that the (S)-(+)-mandelamide-L-proline cocrystal exhibits a single endothermic peak at 208°C, while the (S)-(+)-mandelamide-D-proline system melts at 166°C [1]. These significant melting point differences reflect the distinct intermolecular interactions and crystal packing arrangements within each diastereomeric system [1].
Hirshfeld surface analysis of these cocrystal systems reveals fundamental differences in intermolecular contact patterns and interaction energies [1]. The varying stoichiometric ratios between the L-proline and D-proline systems represent a critical factor in overcoming stabilization free energy barriers for cocrystal formation [1] [6]. This phenomenon parallels recent observations in proline-mandelic acid systems, where stoichiometric control enables selective enantiomer targeting [6].
Stoichiometric control emerges as a fundamental mechanism governing the selectivity and efficiency of chiral resolution processes utilizing (S)-(+)-mandelamide [1] [6]. The ability to manipulate the molar ratios between (S)-(+)-mandelamide and chiral coformers provides unprecedented control over enantiomeric enrichment outcomes [1].
Systematic slurry experiments employing racemic mandelamide and L-proline in various molar ratios from 1:1 to 1:5 have demonstrated the profound impact of stoichiometric control on resolution efficiency [1]. At lower L-proline concentrations (1:1 to 1:3 ratios), partial resolution occurs with moderate selectivity [1]. However, as the L-proline proportion increases to 1:4 and 1:5 ratios, dramatic improvements in enantioselectivity are observed [1].
The most remarkable achievement occurs at the 1:5 molar ratio of racemic mandelamide to L-proline, where slurrying in methanol for three days results in 96.1% enantiomeric excess of (S)-(+)-mandelamide in the solid phase [1]. This exceptional level of enantiomeric enrichment demonstrates the potential of stoichiometric manipulation as a powerful tool for achieving high-purity chiral separations [1].
Table 2: Stoichiometric Control in Chiral Resolution of Mandelamide with L-Proline
| Molar Ratio (Mandelamide:L-Proline) | Resolution Condition | Enantiomeric Excess (% ee) | Solid Phase Composition |
|---|---|---|---|
| 1:3 | Slurry in methanol, 3 days | Partial resolution | Predominantly (S)-(+)-mandelamide-L-proline |
| 1:4 | Slurry in methanol, 3 days | Enhanced selectivity | (S)-(+)-mandelamide-L-proline enriched |
| 1:5 | Slurry in methanol, 3 days | 96.1% | (S)-(+)-mandelamide highly enriched |
The mechanistic basis for this stoichiometric dependence lies in the differential formation of diastereomeric cocrystal species [1]. At high L-proline concentrations, the preferential formation of (S)-(+)-mandelamide-L-proline cocrystals over the corresponding R-mandelamide-L-proline complexes drives the separation process [1]. Powder X-ray diffraction analysis confirms that the solid phase consists predominantly of (S)-(+)-mandelamide-L-proline cocrystals, with minimal detection of the R-enantiomer complexes at optimal stoichiometric ratios [1].
The thermodynamic driving forces underlying stoichiometric control involve the differential stabilization energies between diastereomeric cocrystal pairs [12] [18]. Molecular dynamics simulations and density functional theory calculations demonstrate that the binding energy differences between L-proline interactions with (S)-(+)-mandelamide versus R-mandelamide create the selectivity observed in experimental systems [12] [18]. These energy differences, combined with solvation effects, result in synergistic rather than antagonistic contributions to chiral separation efficiency [12] [18].
Phase-decomposition strategies in (S)-(+)-mandelamide-based chiral resolution systems rely on the exploitation of differential solubility characteristics between diastereomeric cocrystal pairs [1] [2] [19]. The fundamental principle underlying these strategies involves the selective crystallization or dissolution of specific diastereomeric species based on their distinct thermodynamic and kinetic properties [1].
The phase-decomposition mechanism in (S)-(+)-mandelamide systems operates through a multistep process involving initial cocrystal formation, followed by selective phase separation based on solubility differences [1]. During the slurrying process, the dynamic equilibrium between dissolved species and solid-phase cocrystals favors the formation of the more thermodynamically stable (S)-(+)-mandelamide-L-proline complex over its diastereomeric counterpart [1].
Structural analysis reveals that the orientationally restrictive intermolecular motifs play a crucial role in determining phase-decomposition behavior [1] [27]. The R²₂(8) hydrogen bonding motifs in the (S)-(+)-mandelamide-L-proline system create specific geometric constraints that stabilize this particular diastereomeric arrangement while destabilizing alternative configurations [1]. These motifs exhibit minimal ability to accommodate structural variations, thereby enhancing selectivity through rigid molecular recognition patterns [27].
Table 3: Phase-Decomposition Parameters in (S)-(+)-Mandelamide Systems
| Parameter | (S)-(+)-Mandelamide-L-Proline | (S)-(+)-Mandelamide-D-Proline | Resolution Impact |
|---|---|---|---|
| Primary Hydrogen Bond Motif | R²₂(8) | R⁴₄(16) | Selective recognition |
| Thermal Stability (°C) | 208 | 166 | Preferential crystallization |
| Crystal System | Orthorhombic | Monoclinic | Packing efficiency differences |
| Stoichiometry | 1:2 | 1:1 | Compositional selectivity |
The kinetic aspects of phase-decomposition involve the differential nucleation and growth rates of competing diastereomeric phases [1]. The (S)-(+)-mandelamide-L-proline system demonstrates faster nucleation kinetics and more favorable growth characteristics compared to potential R-mandelamide-L-proline complexes [1]. This kinetic preference, combined with thermodynamic stability differences, drives the selective enrichment observed in resolution experiments [1].
Hirshfeld surface analysis provides detailed insights into the intermolecular contact patterns that govern phase-decomposition selectivity [1] [23]. The contact distribution maps reveal distinct fingerprint patterns for each diastereomeric system, with hydrogen bonding interactions constituting different proportions of the total surface contacts [1]. These differences in contact patterns directly correlate with the observed selectivity in phase-decomposition processes [1].
The role of solvent in phase-decomposition mechanisms cannot be understated, as methanol provides an optimal medium for selective solvation and crystallization processes [1]. The hydrogen bonding capabilities of methanol facilitate the formation of stable solvation shells around (S)-(+)-mandelamide-L-proline complexes while promoting the dissolution of less stable diastereomeric species [1]. This solvent-mediated selectivity enhances the overall efficiency of the phase-decomposition strategy [1].